molecular formula C7H15NO2 B2376968 Ethyl 2-methyl-2-(methylamino)propanoate CAS No. 58743-30-9

Ethyl 2-methyl-2-(methylamino)propanoate

Cat. No. B2376968
CAS RN: 58743-30-9
M. Wt: 145.202
InChI Key: SKMOVBQSXGOGOM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)propanoate is a chemical compound with the CAS Number: 58743-30-9 . It has a molecular weight of 145.2 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point of the compound is not specified .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, a derivative of ethyl 2-methyl-2-(methylamino)propanoate, is utilized in the synthesis of Dabigatran Etexilate, an oral anticoagulant drug (Cheng Huansheng, 2013).

Anti-Cancer Activity

  • A heterocyclic compound derived from this compound showed in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Biofuel Production

  • Methyl propanoate, an important precursor for polymethyl methacrylates, can be produced using a Baeyer-Villiger monooxygenase (BVMO) that also yields ethyl acetate (Hugo L van Beek et al., 2014).

Chemical Kinetics and Pyrolysis Studies

Synthesis of Chiral Epoxides

  • Chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from levoglucosenone, a biobased chiral compound, are synthesized for use in chemical syntheses (A. Peru et al., 2016).

Research in Molecular Structures and Crystallography

  • Crystallographic studies involving derivatives of this compound contribute to the understanding of molecular structures and properties (J. Nycz et al., 2011).

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H226, H314, and H335 . These statements indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

ethyl 2-methyl-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOVBQSXGOGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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